Karnamicin C5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kanamycin C5 is an aminoglycoside antibiotic that is commonly used in laboratory experiments. It is a derivative of kanamycin A and is produced by the bacterium Streptomyces kanamyceticus. Kanamycin C5 has been extensively studied due to its broad-spectrum activity against a variety of bacterial species.

Wirkmechanismus

Kanamycin C5 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the binding of tRNA and the formation of peptide bonds. This leads to the accumulation of incomplete proteins, which are toxic to the bacterial cell.

Biochemische Und Physiologische Effekte

Kanamycin C5 has several biochemical and physiological effects on bacterial cells. It disrupts the normal functioning of the bacterial ribosome, leading to the accumulation of incomplete proteins. This can cause cell death or inhibit bacterial growth. Kanamycin C5 also increases the permeability of the bacterial cell membrane, making it more susceptible to other antibiotics and toxins.

Vorteile Und Einschränkungen Für Laborexperimente

Kanamycin C5 has several advantages for lab experiments. It has a broad-spectrum activity against a variety of bacterial species, making it a useful tool for studying bacterial growth and metabolism. It is also a selectable marker for genetic engineering experiments, allowing for the selection of transformed cells.

However, there are also limitations to the use of kanamycin C5 in lab experiments. It can be toxic to eukaryotic cells, making it unsuitable for certain experiments. It also has a high risk of inducing antibiotic resistance in bacterial populations, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of kanamycin C5. One area of interest is the development of new antibiotics that are less prone to inducing antibiotic resistance. Another area of interest is the study of the effects of kanamycin C5 on bacterial biofilms, which are resistant to many antibiotics. Finally, the use of kanamycin C5 as a therapeutic agent for bacterial infections is an area of ongoing research.

Conclusion

Kanamycin C5 is a broad-spectrum antibiotic that has been extensively studied in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. Future research directions include the development of new antibiotics, the study of bacterial biofilms, and the use of kanamycin C5 as a therapeutic agent for bacterial infections.

Synthesemethoden

Kanamycin C5 is synthesized by the fermentation of Streptomyces kanamyceticus. The bacterium is grown in a nutrient-rich medium, and the kanamycin C5 is extracted from the resulting culture. The purification process involves several steps, including filtration, chromatography, and crystallization. The final product is a white crystalline powder that is soluble in water.

Wissenschaftliche Forschungsanwendungen

Kanamycin C5 has been widely used in scientific research due to its broad-spectrum activity against a variety of bacterial species. It is commonly used in microbiology and biochemistry experiments to study the effects of antibiotics on bacterial growth and metabolism. Kanamycin C5 is also used in genetic engineering experiments as a selectable marker for the selection of transformed cells.

Eigenschaften

CAS-Nummer |

122535-58-4 |

|---|---|

Produktname |

Karnamicin C5 |

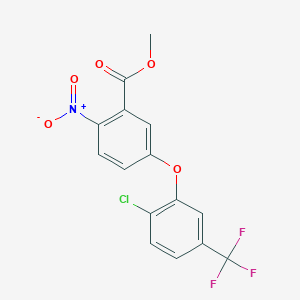

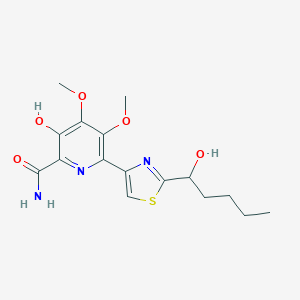

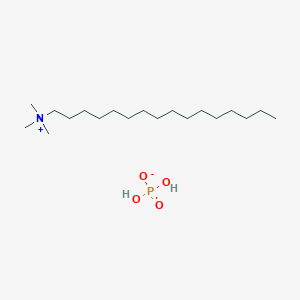

Molekularformel |

C16H21N3O5S |

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

3-hydroxy-6-[2-(1-hydroxypentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C16H21N3O5S/c1-4-5-6-9(20)16-18-8(7-25-16)10-13(23-2)14(24-3)12(21)11(19-10)15(17)22/h7,9,20-21H,4-6H2,1-3H3,(H2,17,22) |

InChI-Schlüssel |

LOKJKKSGZWKPAO-UHFFFAOYSA-N |

SMILES |

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Kanonische SMILES |

CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)